1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine
Overview
Description
1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C17H19BrN2 and a molecular weight of 331.25 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a bromophenyl group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known for their diverse pharmacological effects
Mode of Action
Pyrrolidine derivatives have been shown to interact with various targets, leading to different biological effects . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways, depending on their specific structures and targets
Preparation Methods
The synthesis of 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often involve the use of solvents like toluene or ethanol and bases such as potassium carbonate.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The choice of reagents and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and bases or acids to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the development of bioactive molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: It is employed in the synthesis of materials with unique properties, such as polymers and advanced materials for electronic applications.
Comparison with Similar Compounds
1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
1-Benzyl-4-phenylpyrrolidin-3-amine: Lacks the bromine atom, resulting in different reactivity and interaction profiles.
4-(4-Bromophenyl)pyrrolidin-3-amine: Lacks the benzyl group, affecting its overall stability and binding properties.
1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine: Substitutes bromine with chlorine, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORFOQFEPOWZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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